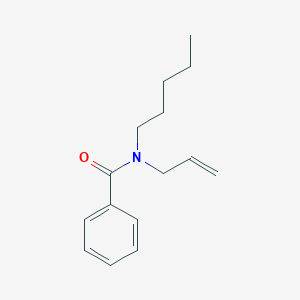
Benzamide, N-pentyl-N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-pentyl-N-2-propenyl-: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core structure with N-pentyl and N-2-propenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-pentyl-N-2-propenyl- typically involves the reaction of benzoyl chloride with N-pentyl-N-2-propenylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Benzamide, N-pentyl-N-2-propenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to purification processes such as distillation and crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-pentyl-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-pentyl-N-2-propenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, N-pentyl-N-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-pentylbenzamide: Similar structure but lacks the N-2-propenyl substituent.
N-2-propenylbenzamide: Similar structure but lacks the N-pentyl substituent.
Uniqueness: Benzamide, N-pentyl-N-2-propenyl- is unique due to the presence of both N-pentyl and N-2-propenyl substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
61357-24-2 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-pentyl-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C15H21NO/c1-3-5-9-13-16(12-4-2)15(17)14-10-7-6-8-11-14/h4,6-8,10-11H,2-3,5,9,12-13H2,1H3 |
InChI Key |
WVIINKLMKQDNBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC=C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















